3-nitro-1-phenyl-1H-1,2,4-triazole
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-nitro-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-9-6-11(10-8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
AOUDREGNSCFGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
The Enduring Significance of 1,2,4 Triazoles in Modern Chemistry
The 1,2,4-triazole (B32235) ring system is a cornerstone of contemporary chemical and medicinal science, widely recognized as a "privileged scaffold." acarindex.comnih.gov This five-membered heterocycle, containing three nitrogen atoms and two carbon atoms, exhibits a unique combination of properties that make it a highly sought-after structural motif in drug discovery and materials science. chemicalbook.comijpsr.com Its aromaticity and the presence of multiple nitrogen atoms confer upon it the ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological receptors with high affinity. nih.gov
The versatility of the 1,2,4-triazole core is evident in the broad spectrum of biological activities displayed by its derivatives, including antifungal, antibacterial, anticancer, anticonvulsant, and antiviral properties. nih.govfrontiersin.org A number of clinically successful drugs, such as the antifungal agents fluconazole (B54011) and itraconazole, and the antiviral drug ribavirin, feature the 1,2,4-triazole moiety, underscoring its pharmacological importance. frontiersin.orgnih.gov The stability of the triazole ring and its capacity to serve as an isostere for amide, ester, and carboxylic acid groups further enhance its utility in the design of novel therapeutic agents. nih.gov
The Research Landscape of Substituted 1,2,4 Triazoles
The functionalization of the 1,2,4-triazole (B32235) ring with various substituents, such as nitro and phenyl groups, has been a fertile ground for chemical research, leading to the discovery of compounds with tailored properties.
The Influence of the Nitro Group
The introduction of a nitro group (-NO2) onto the 1,2,4-triazole scaffold significantly modulates its electronic properties and reactivity, often enhancing its biological activity. Research has shown that the presence of a nitro group on a phenyl ring attached to a 1,2,4-triazole can be crucial for antibacterial activity. mdpi.com For instance, certain Schiff bases of 1,2,4-triazole derivatives with a nitro group on the phenyl ring have demonstrated potent antibacterial effects. mdpi.com However, in other contexts, the addition of a nitro group to the phenyl ring has been reported to be detrimental to the antibacterial activity of certain 1,2,4-triazolo[3,4-b] acarindex.comfrontiersin.orgnih.govthiadiazole derivatives. nih.gov
The Role of the Phenyl Group
The phenyl substituent is another key functional group that profoundly influences the properties of 1,2,4-triazole derivatives. Phenyl-substituted 1,2,4-triazoles have been investigated for a range of biological activities. For example, a series of disubstituted-1H-1,2,4-triazoles with phenyl groups were synthesized and evaluated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target for osteoporosis treatment. nih.gov
The position and nature of substituents on the phenyl ring can have a significant impact on the biological efficacy of the parent molecule. In some studies, 4-phenyl derivatives of 1,2,4-triazole have shown strong antibacterial activity. mdpi.com The incorporation of a phenyl-substituted thiazole (B1198619) nucleus linked to a 1,2,4-triazole has also been explored, with some of the resulting compounds exhibiting significant antimicrobial activity. researchgate.netbenthamdirect.com
Academic and Interdisciplinary Focus on 3 Nitro 1 Phenyl 1h 1,2,4 Triazole
Strategies for Triazole Ring Formation and Functionalization
The formation of the 1,2,4-triazole core is a critical step in the synthesis of this compound. Various strategies have been developed to achieve this, including nitration of pre-formed phenyl-substituted triazoles and cyclization reactions of acyclic precursors.
Nitration Reactions of Phenyl-Substituted Triazoles
The introduction of a nitro group onto a pre-existing phenyl-substituted triazole ring is a direct approach to obtaining nitro-triazole derivatives.
The nitration of 2-phenyl-1,2,3,2H-triazole using mixed acids (nitric and sulfuric acid) at 20°C has been investigated. cdnsciencepub.com This reaction yields 2-p-nitrophenyl-1,2,3,2H-triazole. For a more selective reaction, nitric acid in acetic anhydride (B1165640) can be employed, which also results in the formation of the p-nitrophenyl derivative in good yield. cdnsciencepub.com The conditions for the stepwise nitration of 2-phenyl-1,2,3,2H-triazole show a close parallel to those for 1-phenylpyrazole. cdnsciencepub.com
It is important to note that the position of the nitro group is influenced by the substituents already present on the triazole ring. Electron-donating groups on the 4-position of 2-phenyl-1,2,3-triazoles tend to favor nitration at the heterocyclic ring itself. researchgate.net A notable example is the synthesis of 3-nitro-1H-1,2,4-triazole from 3-amino-1,2,4-triazole. This is achieved by the dropwise addition of concentrated nitric acid to a cooled solution of 3-amino-1,2,4-triazole and sodium nitrite (B80452) in water. researchgate.net
A series of 3-nitro-1H-1,2,4-triazole compounds have been synthesized using click chemistry, highlighting modern approaches to creating diverse substitution patterns with excellent yields. acs.orgnih.gov Furthermore, the development of trinitromethyl-substituted 1H-1,2,4-triazole bridging nitropyrazoles demonstrates advanced nitration strategies for creating high-energy density materials. nih.gov
Cyclization and Condensation Approaches for 1,2,4-Triazole Systems
The construction of the 1,2,4-triazole ring through cyclization and condensation reactions is a versatile and widely employed synthetic strategy. These methods often involve the reaction of hydrazines or their derivatives with compounds containing a carbon-nitrogen double or triple bond.
A one-pot, three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts provides a regioselective route to 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.org Another multicomponent process allows for the direct synthesis of 1-aryl-1,2,4-triazoles from anilines, aminopyridines, and pyrimidines. organic-chemistry.org
Copper-catalyzed reactions have proven effective in the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org Similarly, a copper-catalyzed system with oxygen as the oxidant can be used to obtain 1,2,4-triazoles from amidines. isres.org
Microwave-assisted synthesis provides a rapid and efficient method for producing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) without the need for a catalyst. organic-chemistry.org Electrochemical methods have also been developed, where aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297), and an alcohol react to form 1,5-disubstituted and 1-aryl-1,2,4-triazoles. organic-chemistry.org
The reaction of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides can be cyclized under mild conditions to yield disubstituted 1H- and 4H-1,2,4-triazoles. organic-chemistry.org Additionally, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved from secondary amides and hydrazides through triflic anhydride activation followed by microwave-induced cyclodehydration. organic-chemistry.org
Amidrazones are valuable precursors for 1,2,4-triazoles. Their reaction with aldehydes, catalyzed by ceric ammonium nitrate (B79036) in a recyclable polyethylene (B3416737) glycol medium, offers an environmentally friendly route to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgfrontiersin.org A metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles involves the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, using DMF as a carbon source. isres.org
The [3+2] cycloaddition of nitrileimines with amidine hydrochlorides offers a transition metal-free pathway to fully substituted 1,2,4-triazoles under mild conditions. researchgate.net
| Starting Materials | Reagents/Conditions | Product | Reference |
| 2-Diazoacetonitriles, nitriles, aryldiazonium salts | [3+2] annulation | 1-Aryl-5-cyano-1,2,4-triazoles | organic-chemistry.org |
| Anilines, aminopyridines, pyrimidines | Multicomponent process | 1-Aryl-1,2,4-triazoles | organic-chemistry.org |
| Hydrazines, formamide | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |
| Amidrazones, aldehydes | Ceric ammonium nitrate, polyethylene glycol | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |
| Nitrileimines, amidine hydrochlorides | NaHCO3, ethyl acetate, 70°C | Fully substituted 1,2,4-triazoles | researchgate.net |
Regioselective Synthesis of 1,2,4-Triazole Derivatives
Controlling the regiochemistry of substitution on the 1,2,4-triazole ring is crucial for tailoring the properties of the final compound. Several methods have been developed to achieve regioselective synthesis.
A practical method for the synthesis of 1,5-disubstituted-1,2,4-triazoles involves the reaction of oxamide/oxalate-derived amidine reagents with aryl or alkyl hydrazine (B178648) hydrochloride salts under mild conditions, yielding the desired products with complete regioselectivity. organic-chemistry.org The choice of catalyst can also direct the regioselectivity; for instance, Cu(II) catalysis favors the formation of 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis leads to 1,3-disubstituted isomers. organic-chemistry.org
The alkylation of 1,2,4-triazole itself can be directed to afford specific isomers. For example, using DBU as a base in the alkylation of 1,2,4-triazole provides a high-yielding synthesis of 1-substituted-1,2,4-triazoles. capes.gov.br
"Click chemistry" has become a powerful tool for the regioselective synthesis of 1,2,3-triazoles, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) leading to 1,4-disubstituted products and ruthenium-catalyzed reactions yielding the 1,5-disubstituted isomers. benthamdirect.comnih.gov While these methods are primarily for 1,2,3-triazoles, the principles of controlling regioselectivity are broadly applicable in heterocyclic chemistry.
A base-catalyzed hydrazination-cyclization cascade of α-isocyano esters and amides with azodicarboxylates provides a convenient route to 1,2,4-triazolines in good to excellent yields. nih.gov
Functionalization and Derivatization Techniques
Once the 1,2,4-triazole core is formed, further functionalization can be carried out to introduce or modify substituents at various positions of the ring.
Introduction of Phenyl Substituents onto the Triazole Core
The introduction of a phenyl group onto the triazole ring can be achieved through various arylation reactions.
A multicomponent process enables the synthesis of 1-aryl-1,2,4-triazoles directly from anilines. organic-chemistry.org Copper-catalyzed N-arylation using diaryliodonium salts is an effective method for preparing 1-aryl-substituted 4H-1,2,4-triazolium salts from 4-substituted-4H-1,2,4-triazoles. nih.gov
Direct C-H arylation of the 1,2,4-triazole ring using palladium catalysis provides a rapid route to a variety of arylated products. acs.org This method allows for the regioselective C-5 arylation of 1-alkyl- and 4-alkyltriazoles. acs.org While direct Pd-catalyzed arylation has been shown to be efficient for 1,2,4-triazole, similar methods for 1,2,3-triazoles have also been developed. nih.gov
| Triazole Substrate | Arylating Agent | Catalyst/Conditions | Product | Reference |
| 4-Substituted-4H-1,2,4-triazole | Diaryliodonium salts | Copper catalyst | 1-Aryl-substituted 4H-1,2,4-triazolium salts | nih.gov |
| 1-Alkyl- or 4-Alkyl-1,2,4-triazole | Aryl halide | Pd(OAc)2, ligand, base | C-5 arylated 1,2,4-triazoles | acs.org |
Alkylation Reactions at Nitrogen Atoms of the Triazole Ring
Alkylation at the nitrogen atoms of the triazole ring is a common derivatization technique. The regioselectivity of this reaction is often dependent on the reaction conditions and the nature of the substituents on the triazole ring.
The alkylation of 1,2,4-triazole with 4-nitrobenzyl halides using various bases consistently produces a 90:10 ratio of 1- and 4-alkylated isomers. capes.gov.br The use of 1,8-diazabicyclo[11.2.0]undec-7-ene (DBU) as the base favors the formation of 1-substituted-1,2,4-triazoles. capes.gov.br Microwave-assisted alkylation of 1,2,4-triazole using potassium carbonate as a base in an ionic liquid solvent also leads to 1-alkyl-1,2,4-triazole derivatives in excellent yields. proquest.com
For 3-nitro-1,2,4-triazole (B13798) derivatives, the interaction of N(1)-alkyl-substituted 3-nitro-5-R-1,2,4-triazoles with dialkyl sulfates proceeds selectively to form the corresponding 1,4-dialkyl- and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts. researchgate.net
Nucleophilic Substitution of the Nitro Group
The nitro group at the C3 position of the 1,2,4-triazole ring is susceptible to nucleophilic substitution, providing a direct route to functionalize the triazole core. Research has demonstrated that for 1-substituted 3-nitro-1H-1,2,4-triazoles, the nitro group can be displaced by alkoxy groups. osi.lv
Specifically, the reaction of 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole with ethanolic potassium hydroxide (B78521) results in not only dehydrochlorination but also the nucleophilic substitution of the nitro group by an ethoxy group. osi.lv This type of nucleophilic exchange has also been observed in methanol (B129727) and n-propanol solutions of potassium hydroxide, indicating a more general applicability for this transformation. osi.lv This method allows for the conversion of a nitro-functionalized triazole into its corresponding alkoxy derivative, a valuable transformation for modifying the electronic and steric properties of the molecule.
Table 1: Nucleophilic Substitution of 3-Nitro-1,2,4-triazoles
| Substrate | Reagent | Solvent | Product | Source |
|---|---|---|---|---|
| 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole | Potassium Hydroxide (KOH) | Ethanol | 1-vinyl-3-ethoxy-1H-1,2,4-triazole | osi.lv |
| 1-substituted 3-nitro-1H-1,2,4-triazoles | Potassium Hydroxide (KOH) | Methanol | 1-substituted 3-methoxy-1H-1,2,4-triazole | osi.lv |
| 1-substituted 3-nitro-1H-1,2,4-triazoles | Potassium Hydroxide (KOH) | n-Propanol | 1-substituted 3-propoxy-1H-1,2,4-triazole | osi.lv |
Click Chemistry for Conjugate Synthesis (e.g., Triazole-Triazole Hybrids)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, has become a cornerstone for synthesizing complex molecular architectures. peeref.comnih.govsciencedaily.com This methodology is exceptionally suited for creating conjugates of 3-nitro-1H-1,2,4-triazole, linking it to other molecular scaffolds to generate novel hybrid molecules. acs.orgnih.gov
This approach has been successfully employed to synthesize a series of 3-nitro-1H-1,2,4-triazole analogs with diverse substitution patterns, which have been evaluated for potential biological activities. acs.orgnih.gov The strategy involves preparing an azide- or alkyne-functionalized derivative of this compound, which can then be "clicked" with a complementary reaction partner.
A key example of this is the synthesis of triazole-triazole hybrids. researchgate.net In this process, a propargylated 1,2,4-triazole can be reacted with an azido-functionalized molecule (which could be another triazole or a different heterocycle) in the presence of a copper catalyst and a reducing agent like ascorbic acid. researchgate.net This yields a new, larger molecule where the two parent structures are linked by a stable 1,2,3-triazole bridge, formed during the click reaction. researchgate.net
Table 2: Examples of Click Chemistry for Conjugate Synthesis
| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Catalyst System | Product Type | Source |
|---|---|---|---|---|
| Propargylated 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiols | Various azido (B1232118) derivatives | Cu(I) / Ascorbic Acid | 1,2,4-triazole-1,2,3-triazole hybrids | researchgate.net |
| Terminal Alkynes | Azide-functionalized 3-nitro-1H-1,2,4-triazole | Copper(I) | 1,4-disubstituted 1,2,3-triazole conjugates | acs.orgnih.gov |
| Propargyl alcohol | Organic azides | Copper catalyst | 1-Substituted 4-formyl-1,2,3-triazoles (after oxidation) | mdpi.com |
Multi-Component Reactions for Diverse Substitution Patterns
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of all starting materials. rsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. frontiersin.org
A notable metal-free, base-promoted three-component reaction has been developed to synthesize hybrid molecules where a 1,2,4-triazole is linked to a 1,3-dione via a benzyl (B1604629) bridge. rsc.org This one-pot reaction involves treating a 1,3-dione (like 4-hydroxycoumarin (B602359) or dimedone), a trans-β-nitrostyrene, and an aldehyde hydrazone with a base such as sodium carbonate. rsc.org This protocol offers a straightforward route to complex, densely functionalized triazole derivatives under mild conditions.
Other MCRs have been reported for the synthesis of the 1,2,4-triazole ring itself. For instance, a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts can produce a wide array of 1-aryl 5-cyano-1,2,4-triazoles. organic-chemistry.org
Table 3: Multi-Component Reactions for Triazole Synthesis
| Components | Conditions | Product Type | Source |
|---|---|---|---|
| 1,3-dione, trans-β-nitrostyrene, aldehyde hydrazone | Sodium Carbonate (Na₂CO₃), one-pot | 1,3-dione-benzyl-1,2,4-triazole hybrids | rsc.org |
| 2-diazoacetonitriles, nitriles, aryldiazonium salts | Dipolar [3+2] annulation | 1-aryl 5-cyano-1,2,4-triazoles | organic-chemistry.org |
| Carboxylic acids, primary amidines, monosubstituted hydrazines | One-pot process | 1,3,5-trisubstituted 1,2,4-triazoles | organic-chemistry.org |
| Alkynes, TMSN₃, ethers | Copper catalysis, t-BuOOH (oxidant) | 1,4- and 2,4-disubstituted-1,2,3-triazoles | frontiersin.orgnih.gov |
Sustainable and Efficient Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on developing protocols that are not only effective but also environmentally benign and resource-efficient. This includes the use of metal-free catalysts, earth-abundant metals like copper, and novel energy sources like electricity.
Metal-Free Synthetic Methodologies
The development of metal-free synthetic routes is a key goal in green chemistry, as it avoids the cost, toxicity, and contamination issues associated with heavy metals. Several metal-free approaches for synthesizing 1,2,4-triazoles have been established.
One such method involves an I₂-mediated oxidative cyclization of trifluoroacetimidohydrazides, where the common solvent dimethylformamide (DMF) serves as the carbon source for the triazole ring. isres.org This approach is notable for its operational simplicity and insensitivity to air and moisture. isres.org Another strategy is the three-component condensation of amidines, isothiocyanates, and hydrazines, which proceeds without any metal or oxidant to form fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org
Furthermore, metal-free [3+2] cycloaddition reactions using aryl diazonium salts have been developed. frontiersin.orgnih.gov For example, the reaction between aryl diazonium salts and azalactones in the presence of N-Bu₄NCl as a chlorine source can produce 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.orgnih.gov
Table 4: Selected Metal-Free Syntheses of 1,2,4-Triazoles
| Starting Materials | Key Reagent/Condition | Product | Source |
|---|---|---|---|
| Trifluoroacetimidohydrazides | Iodine (I₂), DMF (carbon source) | 3-trifluoromethyl-1,2,4-triazoles | isres.org |
| Amidines, isothiocyanates, hydrazines | Base-mediated, oxidant-free | 1H-1,2,4-triazol-3-amines | organic-chemistry.org |
| Aryl diazonium salts, azalactic acid | N-Bu₄NCl, Acetonitrile | 1,3,5-trisubstituted-1,2,4-triazoles | frontiersin.orgnih.gov |
| Hydrazones, aliphatic amines | Iodine (catalyst), oxidative conditions | 1,3,5-trisubstituted 1,2,4-triazoles | organic-chemistry.org |
Copper-Catalyzed Approaches in Triazole Synthesis
Copper catalysis is a powerful tool in organic synthesis due to copper's low cost, low toxicity, and versatile reactivity. Numerous copper-catalyzed methods for the synthesis of the 1,2,4-triazole ring have been reported, offering high efficiency and broad substrate scope. isres.orgacs.orgthieme-connect.com
A prominent example is the copper-catalyzed oxidative coupling of amidines and nitriles. acs.orgthieme-connect.comacs.org This reaction proceeds under an atmosphere of air, which serves as the terminal oxidant, making the process highly sustainable as water is the only theoretical byproduct. acs.org The reaction tolerates a wide range of functional groups, enabling the synthesis of a diverse library of 1,2,4-triazoles. acs.org
Another efficient one-pot protocol involves the reaction of two different nitriles with hydroxylamine (B1172632) hydrochloride, catalyzed by inexpensive copper(II) acetate (Cu(OAc)₂). acs.org This method proceeds through the in-situ formation of an amidoxime, followed by copper-catalyzed coupling with the second nitrile and subsequent cyclization. acs.org These copper-catalyzed methods represent a significant advancement over classical condensation reactions, providing rapid access to the 1,2,4-triazole scaffold from simple, readily available starting materials. thieme-connect.com
Table 5: Copper-Catalyzed Syntheses of 1,2,4-Triazoles
| Starting Materials | Copper Catalyst | Oxidant/Conditions | Product Type | Source |
|---|---|---|---|---|
| Amidines, Nitriles | CuBr or Cu(OAc)₂ | Air (O₂), Cs₂CO₃ (base) | 1,3,5-trisubstituted 1,2,4-triazoles | acs.orgthieme-connect.com |
| Nitriles, Hydroxylamine HCl | Cu(OAc)₂ | One-pot, no inert gas needed | Substituted 1,2,4-triazoles | acs.org |
| Amidines, Trialkylamines/DMF/DMSO | Copper catalyst | O₂, K₃PO₄ (base) | 1,3-disubstituted 1,2,4-triazoles | isres.org |
| Amides, Nitriles | phen-McM-41-CuBr | O₂ | 3,5-disubstituted-1,2,4-triazoles | frontiersin.orgnih.gov |
Electrochemical Synthesis Methods
Electrochemical synthesis is an emerging green technology that uses electrical current to drive chemical reactions, often eliminating the need for stoichiometric chemical oxidants or reductants. rsc.org This approach offers high levels of control and can lead to unique reaction pathways.
An electrochemical method has been developed for the synthesis of 1,2,4-triazolo[4,3-a]pyridines and related fused heterocyclic systems. rsc.org The process involves a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions. rsc.org This atom- and step-economical one-pot process efficiently converts commercially available aldehydes and 2-hydrazinopyridines into the desired fused triazole products, demonstrating excellent functional group compatibility and scalability. rsc.org
Additionally, an electrochemical multicomponent reaction has been reported for the synthesis of 1,5-disubstituted and 1-aryl-1,2,4-triazoles. organic-chemistry.org This method utilizes aryl hydrazines, paraformaldehyde, ammonium acetate (as the nitrogen source), and an alcohol, which serves as both the solvent and a reactant. organic-chemistry.org
Mechanistic Insights into Nitro Group Transformations and Substitutions
The nitro group is a key functional moiety in this compound, and its transformations are central to the compound's reactivity profile. The strong electron-withdrawing nature of the nitro group significantly influences the electronic structure of the triazole ring.
One of the primary transformations of the nitro group in nitrotriazoles is its reduction. This process is fundamental in the synthesis of corresponding amino-triazoles. Studies on related nitrotriazole compounds, such as 3-nitro-1,2,4-triazole (3NTR), show that the nitro group makes the molecule susceptible to reduction. nih.gov For instance, the electrochemical reduction of nitrotriazoles in aqueous media has been explored as a synthetic route to new materials. energetic-materials.org.cn
Another significant transformation pathway involves the fragmentation of the molecule following electron attachment. In studies on isolated 3-nitro-1,2,4-triazole molecules, low-energy electrons can induce decomposition. nih.govrsc.org The presence of the nitro group substantially increases the electron affinity of the triazole ring. nih.gov Upon anion formation, characteristic fragmentation reactions are observed, including the formation of the nitrite anion (NO₂⁻) and the release of an OH radical. nih.govrsc.org Quantum chemical calculations have been employed to elucidate these dissociation pathways and determine their threshold energies. nih.govrsc.org These studies reveal that while hydrogen radical dissociation is a major channel, the pathways involving the nitro group are a direct consequence of its presence. nih.govrsc.org
The table below summarizes the key dissociation pathways for the 3-nitro-1,2,4-triazole anion, which provide insight into the potential transformations of the nitro group under reductive conditions.
Data derived from studies on 3-nitro-1,2,4-triazole (3NTR). nih.govrsc.org
C-H Bond Activation Mechanisms in Phenyl-Triazole Systems
The activation of otherwise inert C-H bonds is a powerful tool in modern synthetic chemistry. In phenyl-triazole systems, transition metal catalysis, particularly with palladium, has enabled the functionalization of C-H bonds. researchgate.netnih.govnih.govwikipedia.org Theoretical studies on 1-phenyl-4-vinyl-1H-1,2,3-triazole derivatives, including those with a nitro substituent on the phenyl ring, have provided significant mechanistic insights. nih.govnih.govwikipedia.org
The mechanism often involves the coordination of the palladium catalyst to the triazole ring. The nitrogen atoms of the triazole act as directing groups, preferentially coordinating with the cationic palladium center to form an activated species. researchgate.netnih.govnih.govwikipedia.org This coordination brings the metal catalyst into proximity with specific C-H bonds on the phenyl ring or other substituents, facilitating their cleavage.
Understanding Cycloaddition Reaction Pathways
Cycloaddition reactions are fundamental to the synthesis of the triazole core itself. The most prominent example is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," which involves the reaction of an azide (B81097) with an alkyne. frontiersin.orgarkat-usa.orgacgpubs.org To form a 1-phenyl-1,2,4-triazole system, phenyl azide would be a key precursor, reacting with a suitable three-atom component that provides the remaining C-N-N or N-C-N segment of the ring.
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields 1,4-disubstituted 1,2,3-triazoles, other pathways can lead to the 1,2,4-triazole isomer. arkat-usa.orgresearchgate.net For example, metal-free [3+2] cycloaddition/decarboxylation reactions between aryl diazonium salts and azalactones have been developed to produce 1,3,5-trisubstituted-1,2,4-triazoles. researchgate.net The kinetics of 1,3-dipolar cycloadditions are influenced by the electronic properties of the substituents on both the dipole and the dipolarophile; electron-withdrawing groups on the alkyne generally accelerate the reaction. researchgate.net
Furthermore, derivatives of the 1,2,4-triazole system can participate in cycloaddition reactions as reactants. For instance, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), a structurally related compound, is a highly reactive dienophile in Diels-Alder reactions, readily reacting with cyclic dienes. researchgate.net This highlights the potential of the triazole N=N bond within certain derivatives to engage in [4+2] cycloadditions.
The table below outlines common cycloaddition pathways relevant to the synthesis of phenyl-triazole systems.
Studies on Thermal Decomposition Pathways and Initiation Mechanisms
The thermal stability and decomposition of nitrotriazoles are of significant interest, particularly in the context of energetic materials. The decomposition of these compounds is a complex, multi-step process. For C-nitro-1,2,4-triazoles, theoretical studies have simulated the most favorable thermal decomposition pathways.
Initial decomposition steps often involve either the cleavage of the C-NO₂ bond or a nitro-nitrite isomerization. At higher temperatures (above 500 K), the direct cleavage of the C-NO₂ bond to release NO₂ is often the dominant and fastest elementary reaction. Another proposed initiation mechanism, particularly under shock loading conditions for related nitrotriazoles, is the cleavage of the heterocyclic ring itself. Intermolecular hydrogen transfer has also been suggested as a trigger for dissociation.
Kinetic Studies of Reaction Processes and Pathways
Kinetic studies provide quantitative data on the rates and energy barriers of chemical reactions, offering deeper insight into reaction mechanisms. For the thermal decomposition of 1,2,4-triazole derivatives, various kinetic parameters have been evaluated.
Studies on the thermolysis of nitropyrazole-bridged bis-1,2,4-triazoles have determined the activation barriers for key initiation steps. The nitro-nitrite isomerization pathway was found to have an activation barrier of approximately 240 kJ mol⁻¹, while the competing C-NO₂ bond cleavage has a higher barrier of around 280 kJ mol⁻¹. Despite its higher barrier, the C-NO₂ scission has a higher pre-exponential factor, making it the dominant pathway at elevated temperatures.
For a series of synthesized 1,2,4-triazole derivatives, thermal analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) has been used to determine kinetic parameters via the Freeman-Carroll method. This approach allows for the calculation of the order of reaction (n), activation energy (Ea), and other thermodynamic parameters like the enthalpy (ΔH#) and entropy (ΔS#) of activation. These values are crucial for assessing the thermal stability and decomposition behavior of the compounds.
The table below presents representative kinetic data for the decomposition of related triazole systems.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone in the structural analysis of 3-nitro-1-phenyl-1H-1,2,4-triazole, offering detailed information about the hydrogen, carbon, and other nuclear environments within the molecule.
The proton NMR (¹H NMR) spectrum of this compound provides distinct signals corresponding to the protons of the phenyl and triazole rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the phenyl group, being attached to the triazole ring, typically appear in the aromatic region of the spectrum. Their specific shifts and coupling patterns are dictated by the electron-withdrawing nature of the nitro-triazole substituent. The single proton on the triazole ring exhibits a characteristic chemical shift further downfield due to the deshielding effects of the adjacent nitrogen atoms and the nitro group.
For comparison, the parent compound, 3-nitro-1,2,4-triazole (B13798), shows a singlet for its triazole proton at approximately 8.86 ppm in DMSO-d₆. In this compound, the phenyl protons would be expected to resonate in the range of 7.0-8.5 ppm, with multiplicities depending on their position relative to the triazole substituent.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Triazole-H | ~9.0 - 9.5 | Singlet | - |
| Phenyl-H (ortho) | ~7.8 - 8.2 | Multiplet | - |
| Phenyl-H (meta) | ~7.4 - 7.7 | Multiplet | - |
| Phenyl-H (para) | ~7.4 - 7.7 | Multiplet | - |
The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and electronic environment. The carbon atom of the triazole ring bearing the nitro group is significantly deshielded and appears at a characteristic downfield shift. The other carbon atom in the triazole ring also resonates at a specific position. The carbons of the phenyl ring show distinct signals in the aromatic region, with the ipso-carbon (the carbon directly attached to the triazole ring) having a unique chemical shift.
For the parent 3-nitro-1,2,4-triazole, the two triazole carbons have been reported at approximately 163.1 and 146.3 ppm in DMSO-d₆. chemicalbook.com The introduction of the phenyl group at the N1 position would influence these shifts and introduce new signals for the six phenyl carbons.
| Carbon | Chemical Shift (δ, ppm) |
| C-NO₂ (Triazole) | ~160 - 165 |
| C-H (Triazole) | ~145 - 150 |
| C-ipso (Phenyl) | ~135 - 140 |
| C-ortho (Phenyl) | ~120 - 125 |
| C-meta (Phenyl) | ~128 - 132 |
| C-para (Phenyl) | ~125 - 130 |
While ¹H and ¹³C NMR are the most common techniques, multinuclear NMR, such as ¹⁴N or ¹⁵N NMR, can provide direct information about the nitrogen atoms in the triazole ring. These spectra can help to distinguish between different isomers and provide insight into the electronic structure of the heterocyclic system. Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign the proton and carbon signals and to establish the connectivity within the molecule. These two-dimensional NMR experiments are invaluable for confirming the substitution pattern on both the triazole and phenyl rings.
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule through their characteristic absorption of infrared radiation.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent of these are the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The stretching vibrations of the C-H bonds of the aromatic phenyl ring and the triazole ring are expected in the region of 3000-3100 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring would give rise to absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹. The C-N stretching vibrations would also be present in the fingerprint region.
For the related compound 3-nitro-1,2,4-triazole, characteristic IR peaks have been observed at 3162, 2861, 2776, and 2730 cm⁻¹. chemicalbook.com
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| NO₂ | Asymmetric Stretching | 1500 - 1600 |
| NO₂ | Symmetric Stretching | 1300 - 1400 |
| C=N (Triazole) | Stretching | 1400 - 1650 |
| N-N (Triazole) | Stretching | 1000 - 1200 |
| C-N | Stretching | 1000 - 1350 |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula of this compound (C₈H₆N₄O₂). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the phenyl and nitro-triazole moieties. The expected exact mass for C₈H₆N₄O₂ would be calculated and compared to the experimentally determined value, with a very small mass error providing strong evidence for the compound's identity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to be influenced by the electronic systems of the phenyl ring, the 1,2,4-triazole (B32235) ring, and the nitro group.
The electronic transitions would likely involve π → π* transitions associated with the aromatic phenyl and triazole rings, and n → π* transitions involving the non-bonding electrons of the nitrogen atoms in the triazole ring and the oxygen atoms of the nitro group. The phenyl group attached to the nitrogen at position 1 and the nitro group at position 3 of the triazole ring will act as chromophores and auxochromes, influencing the wavelength and intensity of the absorption maxima (λmax).
The solvent in which the spectrum is recorded can significantly affect the position of these absorption bands. A change in solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift, providing insights into the nature of the electronic transition.
Hypothetical UV-Vis Spectral Data
The following table presents hypothetical UV-Vis absorption data for this compound in different solvents, illustrating the expected trends based on studies of similar compounds.
| Solvent | Dielectric Constant (ε) | λ (nm) | Type of Transition |
| Hexane | 1.88 | ~260 | π → π |
| Ethanol | 24.55 | ~265 | π → π |
| Acetonitrile | 37.5 | ~262 | π → π |
| Water | 80.1 | ~270 | π → π |
Note: This data is illustrative and not based on experimental measurements for the specific compound.
Nuclear Quadrupole Resonance (NQR) Spectroscopy for Tautomerism Studies
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is particularly sensitive to the local electronic environment of quadrupolar nuclei (those with a spin quantum number I > 1/2). The nitrogen atoms (14N, I=1) within the 1,2,4-triazole ring are quadrupolar and their NQR frequencies are highly dependent on the electric field gradient at the nucleus. This makes NQR an excellent tool for investigating tautomerism in the solid state.
For 1-substituted 1,2,4-triazoles like this compound, the primary tautomeric forms are not expected as the substitution at N1 prevents proton migration to other nitrogen atoms in the ring. However, NQR can still provide valuable structural information. The distinct electronic environments of the three nitrogen atoms in the triazole ring (N1, N2, and N4) would give rise to a set of characteristic NQR frequencies.
In related nitro-substituted triazoles, studies have shown that the presence of the electron-withdrawing nitro group significantly influences the electric field gradient at the adjacent nitrogen atoms, leading to shifts in their NQR frequencies. For this compound, the NQR spectrum would be expected to show distinct signals for each of the three nitrogen atoms, and their frequencies would be influenced by both the phenyl and the nitro substituents. While specific NQR data for this compound is not available, a review on the NQR spectroscopy of azoles has indicated that 3-nitro-1-nitromethyl-1H-1,2,4-triazole exists in the 1H-form in the solid state, a determination that could be confirmed with NQR.
Hypothetical 14N NQR Frequencies
This table provides hypothetical 14N NQR frequency ranges for the nitrogen atoms in this compound, based on data for analogous compounds.
| Nitrogen Atom | Hypothetical Frequency Range (MHz) at 77 K |
| N1 | 2.8 - 3.5 |
| N2 | 3.8 - 4.5 |
| N4 | 1.5 - 2.2 |
Note: This data is illustrative and not based on experimental measurements for the specific compound.
Crystallographic Studies and Solid State Structural Elucidation
Single-Crystal X-ray Diffraction Analysis
Determination of Molecular Conformation and Geometry
No published data available.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
No published data available.
Conformational Analysis of Ring Systems and Substituents
No published data available.
Polymorphism and Crystal Engineering
Characterization of Different Polymorphic Forms
No published data available.
Phase Transformation Behavior
No published data available.
To provide the requested detailed analysis, primary research involving the synthesis and single-crystal X-ray diffraction of 3-nitro-1-phenyl-1H-1,2,4-triazole would be required.
Information regarding the chemical compound this compound is currently unavailable in public scientific literature.
A comprehensive search of scientific and crystallographic databases has revealed a lack of specific research data for the compound This compound . Consequently, an article detailing its crystallographic studies and Hirshfeld surface analysis, as requested, cannot be generated at this time.
While extensive information exists for the parent compound, 3-nitro-1H-1,2,4-triazole , and a variety of other substituted triazole derivatives, specific experimental data on the solid-state structure and intermolecular interactions of the 1-phenyl substituted version has not been published or is not publicly accessible.
The generation of a scientifically accurate and informative article on this specific topic is contingent upon the availability of primary research findings, including crystallographic information files (CIFs) and detailed analysis of intermolecular contacts. Without such data, any attempt to create the requested content would be speculative and not meet the standards of scientific accuracy.
Further experimental research, including the synthesis and single-crystal X-ray diffraction analysis of this compound, would be necessary to produce the data required for the requested article.
Computational and Theoretical Chemistry of 3 Nitro 1 Phenyl 1h 1,2,4 Triazole
Density Functional Theory (DFT) Applications
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to study molecular properties. For a molecule like 3-nitro-1-phenyl-1H-1,2,4-triazole, DFT could provide significant insights into its structure, stability, and reactivity.
Geometry Optimization and Conformational Analysis
This subsection would typically detail the most stable three-dimensional structure of the molecule as determined by DFT calculations. The process involves finding the lowest energy arrangement of the atoms. Key data would include optimized bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Conformational analysis would explore the rotational barriers and relative energies of different spatial orientations, particularly concerning the phenyl group's rotation relative to the triazole ring.
Frontier Molecular Orbital (FMO) Analysis
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. This section would present the energy values of the HOMO and LUMO, the HOMO-LUMO energy gap, and visualizations of these orbitals. The energy gap is a key indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map illustrates the charge distribution on the surface of a molecule, providing a guide to its electrophilic and nucleophilic sites. This section would describe the MEP map of this compound, identifying regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack).
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution, atomic charges, and intramolecular interactions, such as hyperconjugation. This part of the article would discuss the charge distribution on each atom of the molecule and the nature of the bonding and stabilizing interactions within the structure.
Ab Initio and Semi-Empirical Calculations
This section would cover other computational methods. Ab initio methods are based on first principles without experimental parameters, offering high accuracy. Semi-empirical methods use some experimental parameters to simplify calculations, making them faster for larger molecules. A discussion here would compare the results from these methods with DFT for the target molecule.
Studies on Isomerism and Tautomerism
Tautomerism is a critical consideration in heterocyclic compounds like 1,2,4-triazoles, as the relative stability of different forms can dictate the molecule's chemical reactivity and physical properties. For this compound, the substitution at the N1 position by a phenyl group simplifies the potential for annular prototropic tautomerism compared to unsubstituted nitrotriazoles. However, other forms of isomerism and tautomerism, such as those involving the nitro group, remain significant.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of different isomers. Studies on related C-nitro-1,2,4-triazole compounds have shown that the stability of tautomers is strongly influenced by the electronic character of substituents. For C5-substituted 1,2,4-triazoles, electron-donating groups tend to stabilize the N2–H tautomer, while electron-withdrawing groups favor the N1–H tautomer researchgate.net.
In the case of this compound, the primary tautomeric equilibrium to consider is the nitro-aci-nitro tautomerism. The nitro form is typically more stable, but the aci-nitro form can be a key intermediate in decomposition pathways. DFT calculations can predict the Gibbs free energy difference between these forms, providing a quantitative measure of their relative populations at equilibrium.
| Tautomer/Isomer | Description | Predicted Relative Stability | Computational Method Example |
|---|---|---|---|
| Nitro Tautomer | Standard form with -NO2 group. | Most Stable | DFT (B3LYP/6-311++G**) |
| Aci-nitro Tautomer | Proton shifted to one of the nitro-group oxygen atoms, forming =N(O)OH. | Less Stable; potential reaction intermediate. | |
| Rotational Isomers | Different spatial orientations of the phenyl ring relative to the triazole ring. | Energy differences are typically small; low barrier to rotation. | DFT Geometry Optimization |
Furthermore, a correlation has been found between the HOMO-LUMO energy gap and the thermal stability of C-nitro-1,2,4-triazole tautomers researchgate.net. A larger energy gap generally corresponds to greater kinetic stability, making the molecule less prone to thermal decomposition researchgate.net.
Molecular Dynamics Simulations and Reactive Force Field Studies
Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights into processes like thermal decomposition, phase transitions, and interactions in a condensed phase. For energetic materials, the Reactive Force Field (ReaxFF) method is particularly valuable as it can model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions. mdpi.comresearchgate.net
While specific ReaxFF studies on this compound are not extensively documented, research on the closely related compound 3-nitro-1,2,4-triazol-5-one (NTO) provides a clear blueprint for this approach mdpi.comresearchgate.netnih.govbohrium.comresearchhub.com. In these studies, a ReaxFF force field was parameterized using data from quantum mechanics calculations to accurately describe the potential energy surface of NTO mdpi.comresearchgate.netnih.gov.
MD simulations using this force field were then performed to investigate the initial decomposition mechanisms under shock loading mdpi.comnih.gov. The simulations revealed that initial steps involve intermolecular processes, such as the formation of dimers and larger clusters, followed by the unimolecular decomposition of NTO molecules mdpi.comnih.gov. The dominant initial decomposition pathways were identified as NO2 elimination and cleavage of the triazole ring mdpi.comnih.gov.
| Simulation Parameter/Finding | Description (Based on NTO studies) | Significance |
|---|---|---|
| Force Field | ReaxFF-lg, trained on QM data for bond dissociation, valence angles, etc. mdpi.comnih.gov | Enables accurate simulation of chemical reactions. |
| Initial Events | Formation of molecular clusters ((C2H2O3N4)n) under shock compression. mdpi.comnih.gov | Highlights the importance of intermolecular interactions in the initial stages of decomposition. |
| Primary Decomposition Pathways | 1. NO2 elimination (C-NO2 bond scission). 2. Skeleton heterocycle cleavage. mdpi.comnih.gov | Identifies the weakest bonds and most likely initial chemical reactions. |
| Secondary Reactions | Intermolecular hydrogen transfer. mdpi.comnih.gov | Contributes to the formation of stable final products like H2O. |
Applying a similar methodology to this compound would allow researchers to predict its decomposition behavior under various conditions, providing crucial information about its stability and safety as an energetic material.
Quantum Mechanical Approaches to Reaction Pathways and Transition States
Quantum mechanical (QM) methods, such as DFT, are indispensable for elucidating the precise mechanisms of chemical reactions. These methods allow for the calculation of potential energy surfaces, the identification of transition states, and the determination of activation energies for elementary reaction steps.
For nitrotriazoles, thermal decomposition is a key process of interest. Theoretical studies have mapped out the most favorable decomposition pathways for C-nitro- and N-nitro-1,2,4-triazoles using DFT (B3LYP/6-31G* approximation) researchgate.net. These studies simulate various possible reaction mechanisms to determine the most energetically favorable routes.
The initial and most energetically favorable unimolecular decomposition path for many C-nitrotriazoles is the homolytic scission of the C–NO2 bond to eliminate ·NO2 researchgate.net. Subsequent reactions can include the opening of the triazole ring, hydrogen shifts, and elimination of stable small molecules like N2 researchgate.net. QM calculations can characterize the geometry of the transition state for each step and compute the associated energy barrier, which is crucial for understanding the reaction kinetics.
| Decomposition Pathway | Key Intermediates/Products | Computational Finding |
|---|---|---|
| C–NO2 Bond Homolysis | Phenyl-triazole radical, ·NO2 | Often the lowest energy initial step for C-nitro compounds. researchgate.net |
| Nitro-Nitrite Isomerization | Triazole-O-N=O | A potential initial step leading to different subsequent pathways. |
| Ring Cleavage | Various open-chain radical species | Follows initial bond scission, leading to fragmentation. researchgate.net |
| H-atom Transfer | Aci-nitro tautomer | Can precede C-N bond cleavage or ring opening. |
| Final Products | N2, N2O, NO, CO2, HCN researchgate.net | Predicted based on the simulation of the full reaction cascade. |
By applying these QM approaches to this compound, a comprehensive reaction network can be constructed. This network would detail the primary and secondary decomposition reactions, providing a fundamental understanding of its thermal stability and the nature of the gaseous products released upon decomposition.
Molecular Modeling for Mechanistic and Structural Rationalization
Molecular modeling encompasses a range of computational techniques used to predict and rationalize the three-dimensional structure and electronic properties of molecules. For this compound, DFT calculations are commonly used to determine its equilibrium geometry, bond lengths, and bond angles.
Beyond simple geometry, molecular modeling provides deep insights into the electronic structure, which is key to understanding reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability researchgate.net.
Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) surface irjweb.com. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) irjweb.comresearch-nexus.net. For this compound, the MEP would show strong negative potential around the oxygen atoms of the nitro group, indicating these are sites for electrophilic attack. The hydrogen atoms on the phenyl ring and the triazole ring would show positive potential. This information is invaluable for rationalizing intermolecular interactions and predicting sites of reaction. research-nexus.net
| Computational Analysis | Information Gained | Application/Significance |
|---|---|---|
| Geometry Optimization | Bond lengths, bond angles, dihedral angles. | Provides the most stable 3D structure of the molecule. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Electron distribution, energy gap. | Predicts kinetic stability and sites for charge transfer. irjweb.com |
| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions. irjweb.com | Identifies nucleophilic and electrophilic sites, predicting reactivity and intermolecular interactions. mdpi.com |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, hybridization, donor-acceptor interactions. | Offers a detailed picture of bonding and intramolecular charge transfer. |
These molecular modeling techniques provide a static but detailed picture that complements the dynamic simulations and reaction pathway analyses, offering a comprehensive theoretical framework for rationalizing the structure, stability, and reactivity of this compound.
Advanced Applications of 3 Nitro 1 Phenyl 1h 1,2,4 Triazole in Research Disciplines
Materials Science Research and Optoelectronic Applications
The inherent electronic properties of the 1,2,4-triazole (B32235) core, combined with the modulating effects of the nitro and phenyl substituents, make this class of compounds a fertile ground for the development of novel materials with tailored optical and electronic functionalities.
Exploration in Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PHOLEDs)
While direct research on 3-nitro-1-phenyl-1H-1,2,4-triazole in OLEDs is not extensively documented, the broader family of 1,2,4-triazole derivatives has been a significant focus of investigation for use as host and electron-transporting materials in OLEDs and particularly in PHOLEDs. The 1,2,4-triazole moiety is recognized for its high nitrogen content, which imparts excellent electron-transporting capabilities and high triplet energy levels. These properties are crucial for preventing reverse energy transfer from the phosphorescent dopant to the host material, thereby enhancing the efficiency and stability of the device.
For instance, bipolar host materials incorporating 1,2,4-triazole as the electron-withdrawing moiety and carbazole (B46965) as the electron-donating moiety have been synthesized and have demonstrated high triplet energy levels. The presence of the triazole ring helps to ensure balanced charge injection and transport within the emissive layer of the OLED. The introduction of a phenyl group can further enhance thermal stability and morphological properties of the thin films, while the nitro group's strong electron-withdrawing nature could be leveraged to fine-tune the electron affinity and energy levels of the material.
The research into related phenyl-triazole derivatives has shown their versatility as ligands for cyclometalated iridium(III) complexes, which are highly efficient phosphorescent emitters. These complexes, when incorporated into OLEDs, have exhibited outstanding performance. The fundamental properties of the triazole ring suggest that this compound could serve as a valuable building block for designing new generations of host materials or ligands for emissive complexes in high-performance lighting and display applications.
Development for Organic Photovoltaic Cells and Solar Cells
The application of 1,2,4-triazole derivatives extends to the field of organic photovoltaics (OPVs). Organic compounds that contain both electron-donating and electron-accepting moieties connected through π-conjugated systems are widely investigated for their potential in solar cell applications. The structure of this compound, with its electron-deficient nitro-triazole core and phenyl group, fits the description of a component within a donor-acceptor system.
In OPV devices, such molecules can facilitate charge separation at the donor-acceptor interface and subsequent charge transport to the electrodes. The high nitrogen content of the triazole ring can improve intramolecular electron transport. Research on luminophores based on 4H-1,2,4-triazole cores has indicated their potential in optoelectronic devices, including photovoltaic cells. chemicalbook.com The inherent thermal and chemical stability associated with the triazole ring is also a desirable feature for long-lasting solar cell performance. chemicalbook.com The specific combination of the nitro and phenyl groups on the 1,2,4-triazole scaffold could be systematically modified to optimize the energy levels (HOMO/LUMO) for efficient charge transfer with commonly used donor polymers in OPV blends.
Investigation as Optical Waveguide Materials
The potential of triazole derivatives in optical applications has been demonstrated through the development of sensor systems based on polymer optical waveguides. In one study, an iron-amino-triazole molecular complex was embedded into the core of a polymer waveguide to create a temperature sensor. mdpi.comrsc.orgnih.gov This system functions based on a spin-crossover transition of the triazole complex, which induces a change in its color and, consequently, the optical properties of the waveguide as a function of temperature. mdpi.comrsc.org The transmitted light intensity through the waveguide is modulated by this change, allowing for optical temperature sensing. mdpi.com
This research highlights the capability of triazole-based materials to be integrated into optical devices and to exhibit tunable optical properties. The principle relies on the interaction of the triazole with a metal center, leading to a material whose absorption spectrum can be switched by an external stimulus. rsc.org For this compound, its potential in this area would likely involve its use as a ligand in similar metal complexes or as a component in polymers where its refractive index or absorption characteristics could be modulated, opening avenues for its use in optical switching or sensing applications.
| Parameter | Observation in Triazole-Based Waveguide Sensor | Reference |
| Sensing Mechanism | Spin-crossover transition of iron-amino-triazole complex | rsc.org |
| Property Change | Color change from violet-pink to white with increasing temperature | mdpi.com |
| Hysteresis Width | Approximately 12 °C in transmitted optical power | mdpi.com |
| Sensitivity | 0.08 mW/°C | mdpi.com |
Application in Proton Exchange Membrane Fuel Cells (PEMFCs)
In the realm of energy conversion, 1,2,4-triazole has been investigated as a bifunctional additive in the melt processing of proton exchange membranes (PEMs) for fuel cells. rsc.org Azole compounds can act as a processing aid and are thought to assist in proton conduction, particularly under low humidity or high-temperature conditions, through mechanisms like the Grotthus mechanism. rsc.org
However, research has also shown that residual triazole additives in the membrane can migrate to the catalyst layers of the membrane electrode assembly (MEA). rsc.org This migration can have a significant impact on the fuel cell's performance, including its open-circuit voltage (OCV) and the initial conditioning process. The triazole molecules can adsorb onto the platinum catalyst surface, leading to a decrease in the electrochemical activity of the electrodes and a temporary loss in performance. rsc.org Studies have shown that this contamination effect can be partially or fully reversed through extended conditioning or cyclic voltammetry, which helps to clean the catalyst surface. rsc.org The specific properties of this compound, such as its acidity due to the nitro group, could influence its interaction with both the membrane and the catalyst, suggesting a need for careful evaluation if considered for such applications.
| Effect of 1,2,4-Triazole Additive in PEM Fuel Cells | Finding | Reference |
| Migration | Additives can migrate from the membrane into the catalyst layers. | rsc.org |
| OCV and Conditioning | Significantly affects open circuit voltage and the conditioning process. | rsc.org |
| Performance Impact | Adsorption on catalyst layers leads to a decrease in cell voltage. | rsc.org |
| Mitigation | Effects can be partially or completely removed by longer conditioning or CV cycling. | rsc.org |
Potential for Data Storage Devices
Recent research has opened up the possibility of using triazole derivatives in non-volatile memory devices. A study on pyrene-affixed triazoles demonstrated their function as molecular semiconductors that exhibit reversible, non-volatile resistive switching. rsc.org These molecules were used to fabricate flexible memory devices with low switching threshold voltages and high ON/OFF current ratios, indicating their potential for use in bi-stable resistive random-access memory (ReRAM). rsc.org The mechanism is based on the electric-field-induced switching of the material's resistivity between a high-resistance state (OFF) and a low-resistance state (ON).
Furthermore, studies on other nitrogen-containing heterocyclic systems, such as imidazole (B134444) derivatives, have also shown promise for write-once-read-many (WORM) memory characteristics. In these donor-π-acceptor type molecules, the charge transfer characteristics, which are crucial for the memory effect, can be tuned by modifying the molecular structure. Given that this compound possesses a distinct donor-acceptor character (phenyl group as a potential donor and the nitro-triazole system as a strong acceptor), it represents a candidate for investigation in the field of molecular electronics and data storage. Its properties could be harnessed to design new materials for next-generation memory technologies.
Research in Advanced Coatings and Polymers
The 1,2,4-triazole ring system is known for its ability to form stable complexes with metals and has been associated with anti-corrosion properties. chemicalbook.com This makes its derivatives interesting candidates for inclusion in advanced coatings to protect metal surfaces.
Moreover, the synthesis of polymers incorporating the 1,2,4-triazole ring has been actively explored. For example, polymers of 4-azo-3,5-substituted-1,2,4-triazole have been synthesized and have shown promising results in anticorrosion studies. The presence of the triazole ring in the polymer backbone can enhance thermal stability and impart specific chemical functionalities. The this compound molecule, with its reactive potential, could be used as a monomer or a functional additive in the synthesis of new polymers. The nitro group could be chemically modified to create cross-linking sites or to attach other functional groups, leading to the development of advanced polymers and coatings with tailored properties for a range of applications, from protective coatings to specialized functional materials.
Reagent Development in Organic Synthesis
Scientific literature does not provide specific evidence for the use of this compound in the following applications. Research into coupling agents, protecting group chemistry, and oligonucleotide synthesis predominantly features the related compound, 3-nitro-1H-1,2,4-triazole, which lacks the phenyl substitution at the N1 position.
Function as Coupling Agents
There is no available data to support the function of this compound as a coupling agent.
Utility in Introducing Protecting Groups
There is no available data to support the utility of this compound for introducing protecting groups.
Role in Oligonucleotide Synthesis
There is no available data to support a role for this compound in oligonucleotide synthesis.
Fundamental Research in Mechanism of Action and Enzyme Activation
The most significant and well-documented application of this compound and its derivatives is in the field of medicinal chemistry, specifically as antiparasitic agents.
Derivatives of 3-nitro-1H-1,2,4-triazole are recognized as potent prodrugs for treating Chagas disease, which is caused by the parasite Trypanosoma cruzi. nih.gov Their mechanism of action hinges on the selective activation within the parasite. nih.govnih.gov These nitroheterocyclic compounds are activated by a type I nitroreductase (NTR) enzyme that is specific to trypanosomatids and largely absent in mammalian host cells. nih.govresearchgate.net
This enzyme-mediated activation involves a two-electron reduction of the nitro group on the triazole ring. nih.gov This reduction process leads to the fragmentation of the heterocyclic ring, producing toxic metabolites that are lethal to the parasite. nih.gov The dependency on this parasite-specific enzyme explains the high selectivity and low toxicity of these compounds toward host cells. nih.gov
Research has demonstrated that various 3-nitro-1H-1,2,4-triazole-based amines, amides, and sulfonamides exhibit significant and selective activity against T. cruzi amastigotes. nih.govnih.gov In studies where the parasite's NTR enzyme is overexpressed, a hypersensitivity to these nitrotriazole compounds is observed, further confirming this mechanism of action. nih.gov
A recent study synthesized a series of 28 compounds based on a 3-nitro-1H-1,2,4-triazole core, evaluating them for antitrypanosomatid activity. acs.org One analog, 15g (which features a 4-trifluoromethoxyphenyl group), was identified as an appropriate substrate for the type I nitroreductase (TcNTR I) and showed outstanding activity against T. cruzi, being 68-fold more active than the reference drug, benznidazole. acs.org This highlights the crucial role of nitroreductase in the compound's likely mechanism of action for its antichagasic effects. acs.org
| Compound Series | Target Organism | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|---|
| 3-nitro-1H-1,2,4-triazole-based amines, amides, and sulfonamides | Trypanosoma cruzi | Showed significant and selective activity against amastigotes with high selectivity indices (up to >200). nih.gov | Activation via a type I nitroreductase (NTR) specific to trypanosomatids. nih.gov | nih.gov |
| 3-nitro-1,2,4-triazoles (aromatic and aliphatic amines) | T. cruzi and T. b. rhodesiense | 18 compounds showed significant activity against T. cruzi, with many being more potent than benznidazole. nih.gov | Hypersensitivity observed in T. brucei engineered to overexpress NADH-dependent nitroreductase (TbNTR). nih.gov | nih.gov |
| 3-nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted analogs | Trypanosoma cruzi | Analog 15g (R1 = 4-OCF3–Ph) was 68-fold more active than benznidazole. acs.org | Considered an appropriate substrate for type I nitroreductases (TcNTR I). acs.org | acs.org |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes for Complex Architectures
The synthesis of 3-nitro-1-phenyl-1H-1,2,4-triazole has been achieved through several methods, yet the development of more efficient and versatile synthetic routes remains a key area of future research. Current methods, while effective, often present challenges in terms of yield, regioselectivity, and the generation of waste.
One of the documented approaches involves the direct N-arylation of 3-nitro-1,2,4-triazole (B13798). For instance, the use of diaryliodonium salts in the presence of a copper catalyst and microwave irradiation has been shown to produce this compound. evitachem.com Another method is electrochemical N-phenylation, where the electrolysis of a 3-nitro-1,2,4-triazole salt in the presence of benzene (B151609) yields the desired product, albeit with the formation of isomers. evitachem.comosi.lv The oxidation of the 3-nitro-1,2,4-triazole anion to its radical using difluoroxenon in the presence of benzene also affords the target compound. evitachem.comosi.lv
However, direct nitration of the parent 1-phenyl-1,2,4-triazole is generally not a viable route as nitration typically occurs on the phenyl ring rather than the triazole ring. evitachem.com This highlights the need for more controlled and regioselective synthetic strategies.
Future research should focus on:
Catalytic Cross-Coupling Reactions: Exploring a wider range of transition metal catalysts (e.g., palladium, nickel) and ligands to improve the efficiency and substrate scope of N-arylation reactions.
Flow Chemistry: Implementing continuous flow synthesis to enhance reaction control, improve safety, and facilitate scale-up.
Photoredox Catalysis: Utilizing visible-light-mediated reactions to develop milder and more sustainable synthetic protocols.
Post-Synthetic Modification: Developing methods to further functionalize the this compound core to build more complex molecular architectures with tailored properties.
Table 1: Comparison of Selected Synthetic Routes for this compound
| Method | Reagents | Conditions | Reported Yield | Key Advantages | Key Disadvantages | Reference |
| Electrochemical N-phenylation | 3-nitro-1,2,4-triazole tetrabutylammonium (B224687) salt, benzene, LiClO4 | Electrolysis at 1.8 V | Up to 40% | Direct arylation | Formation of isomers, moderate yield | evitachem.comosi.lv |
| Oxidation with Difluoroxenon | 3-nitro-1,2,4-triazole anion, benzene, XeF2 | Not specified | ~28% (in a 3:2 mixture) | Radical-based approach | Use of a specialized and hazardous reagent | evitachem.comosi.lv |
| N-arylation with Diaryliodonium Salts | 3-nitro-1,2,4-triazole, diphenyliodonium (B167342) tetrafluoroborate, CuI, DBU | Microwave irradiation | 46% | Regioselective, rapid | Use of a hypervalent iodine reagent | evitachem.com |
Deeper Mechanistic Understanding Through Integrated Computational and Experimental Approaches
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods and new applications. While general mechanisms for N-arylation reactions have been proposed, detailed studies specific to this compound are scarce.
Future research in this area should involve a synergistic approach combining:
In-situ Spectroscopic Monitoring: Techniques such as FT-IR and NMR spectroscopy can be employed to identify reaction intermediates and transition states, providing real-time mechanistic insights.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize experimental observations. Such studies have been applied to understand the N-arylation of other azoles with diaryliodonium salts, providing a framework for investigating the specific case of this compound.
By integrating these computational and experimental techniques, a comprehensive picture of the reaction landscape can be developed, enabling the optimization of existing synthetic routes and the prediction of new, more efficient pathways.
Rational Design of New Functional Materials Incorporating the this compound Core
The unique electronic properties of the this compound scaffold, characterized by the electron-withdrawing nitro group and the aromatic triazole and phenyl rings, make it a promising building block for a variety of functional materials. The broader class of 1,2,4-triazoles has already demonstrated utility in materials science, including applications in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. nih.govresearchgate.net
Future research should focus on the rational design and synthesis of new materials based on the this compound core, such as:
Energetic Materials: The presence of the nitro group suggests potential applications as a component in energetic materials, although this would require careful study of its thermal stability and sensitivity.
Non-linear Optical (NLO) Materials: The combination of electron-donating (phenyl) and electron-withdrawing (nitro-triazole) moieties could lead to materials with significant NLO properties.
Luminescent Materials: By incorporating this core into larger conjugated systems, it may be possible to develop novel fluorescent or phosphorescent materials for sensing or imaging applications.
Polymers and Metal-Organic Frameworks (MOFs): The triazole ring can act as a ligand for metal ions, opening up the possibility of creating novel polymers and MOFs with interesting catalytic, separation, or gas storage properties. The nitrophenyl group can also influence the properties of materials, such as enhancing thermal stability and promoting π-π stacking. evitachem.com
Interdisciplinary Research Integrating Diverse Fields of Chemistry and Materials Science
The full potential of this compound will likely be realized through interdisciplinary collaborations that bridge different areas of chemistry and materials science. The inherent properties of this molecule make it a candidate for exploration in a variety of contexts beyond traditional organic synthesis.
Future interdisciplinary research directions include:
Medicinal Chemistry: While this article does not focus on therapeutic applications, the 1,2,4-triazole (B32235) nucleus is a well-known pharmacophore present in numerous antifungal, antiviral, and anticancer agents. nih.govnih.gov Future work could explore the biological activity of derivatives of this compound, guided by computational docking studies and structure-activity relationship (SAR) analyses.
Agrochemicals: Nitroazoles have been investigated as plant growth regulators, and the unique substitution pattern of this compound may offer new opportunities in the development of agrochemicals. osi.lv
Supramolecular Chemistry: The ability of the triazole ring to participate in hydrogen bonding and π-π stacking interactions could be exploited in the design of self-assembling systems and molecular sensors. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-nitro-1-phenyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nitration of 1-phenyl-1H-1,2,4-triazole precursors. Key steps include:
Substrate preparation : Start with a phenyl-substituted triazole core (e.g., 1-phenyl-1H-1,2,4-triazole).
Nitration : Use concentrated nitric acid or mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the 3-position.
Purification : Recrystallization from chloroform or dichloromethane to isolate the product .
- Optimization : Adjust stoichiometry, temperature, and acid concentration to minimize byproducts (e.g., di-nitrated derivatives). Monitor reaction progress via TLC or HPLC .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity. IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and triazole ring vibrations.
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Single-crystal diffraction requires high-quality crystals grown via slow evaporation in acetonitrile or DMSO .
- Elemental analysis : Validates empirical formula (C₈H₆N₄O₂) with ≤0.3% deviation .
Q. What are the solubility and stability profiles of this compound under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
